

An In-depth Technical Guide to 4-Methylphenylalanine (CAS Number: 4599-47-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-DL-Phe(4-Me)-OH*

Cat. No.: *B2520648*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-Methylphenylalanine, a non-canonical amino acid registered under CAS number 4599-47-7. It is a derivative of the essential amino acid phenylalanine, featuring a methyl group at the para position of the phenyl ring. This modification imparts unique steric and hydrophobic properties, making it a valuable tool in protein engineering, peptide synthesis, and drug development. This document details its chemical and physical properties, outlines its primary applications, and provides generalized experimental protocols for its synthesis and incorporation into peptides. Furthermore, it explores the analytical techniques used to characterize proteins containing this unnatural amino acid.

Important Note on CAS Number: The CAS number 4599-47-7 correctly identifies 4-Methylphenylalanine. The compound "4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine" is a distinct chemical entity with a different CAS number (15051-46-4) and is not the subject of this guide.

Chemical and Physical Properties

4-Methylphenylalanine, with the chemical formula $C_{10}H_{13}NO_2$, is a white to off-white crystalline solid.^{[1][2]} The presence of the methyl group on the phenyl ring enhances its hydrophobicity

compared to phenylalanine.^[3] This modification can influence the folding, stability, and intermolecular interactions of peptides and proteins into which it is incorporated.^[3]

A summary of its key chemical and physical properties is presented in Table 1.

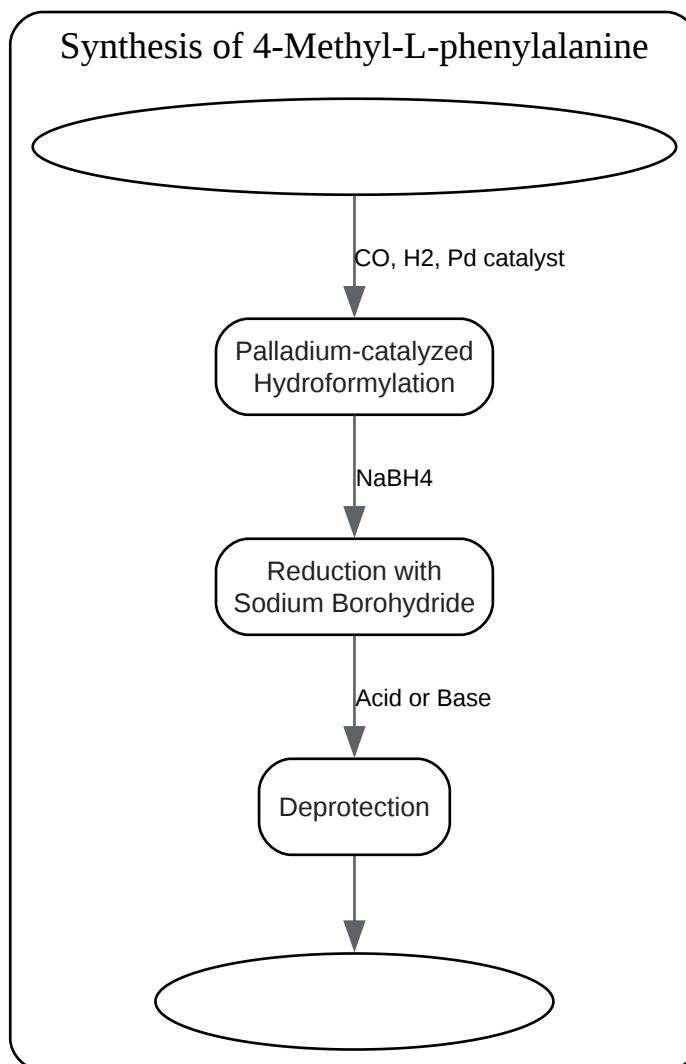
Table 1: Chemical and Physical Properties of 4-Methylphenylalanine

Property	Value	References
CAS Number	4599-47-7	[4]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[4] [5]
Molecular Weight	179.22 g/mol	[4] [5]
IUPAC Name	2-amino-3-(4-methylphenyl)propanoic acid	[4]
Synonyms	p-Methylphenylalanine, 4-Methyl-DL-phenylalanine	[3]
Appearance	White to off-white solid	[1] [2]
Melting Point	277 °C	[6]
Boiling Point	323.5 °C at 760 mmHg	[6]
Density	1.165 g/cm ³	[6]
Flash Point	149.5 °C	[6]
Water Solubility	Soluble	[3]

Applications in Research and Development

4-Methylphenylalanine is primarily utilized as a research chemical in the fields of biochemistry and medicinal chemistry. Its unique properties make it a valuable tool for:

- Protein Engineering and Structure-Function Studies: As a non-canonical amino acid, it can be incorporated into proteins to probe their structure and function.^[7] The methyl group acts as a minimal, sterically conservative probe that can be used to investigate the role of hydrophobicity in protein folding, stability, and protein-protein interactions.^[3]


- Peptide and Drug Development: The incorporation of 4-Methylphenylalanine into peptides can enhance their therapeutic properties. The increased hydrophobicity can improve membrane permeability and bioavailability.[8] Furthermore, the methyl group can introduce conformational constraints that may lead to increased proteolytic stability and enhanced binding affinity for their biological targets.[8]
- Enzyme Assays and Mechanistic Studies: It is employed in enzyme assays to investigate enzyme kinetics, substrate specificity, and inhibition mechanisms.[6]

Experimental Protocols

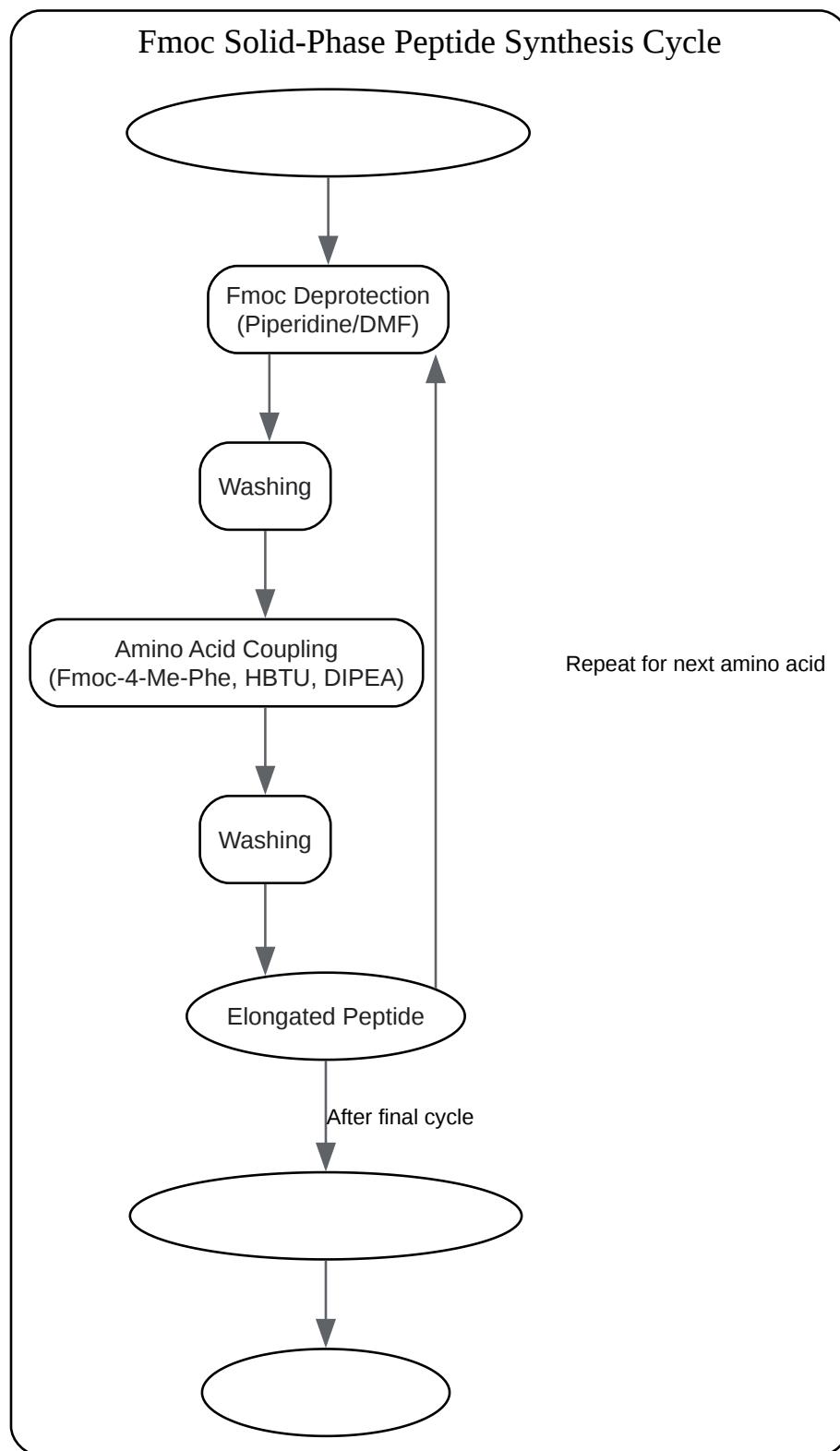
The following sections provide generalized experimental protocols. Specific conditions may need to be optimized for particular applications.

Chemical Synthesis of 4-Methyl-L-phenylalanine

While commercially available, the synthesis of 4-Methyl-L-phenylalanine can be achieved through various organic chemistry routes. One common approach involves the palladium-catalyzed hydroformylation of a protected 4-iodo-L-phenylalanine derivative, followed by reduction and deprotection.[6] A generalized workflow is presented below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of 4-Methyl-L-phenylalanine.


Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating 4-Methylphenylalanine into a peptide chain is through Fmoc-based solid-phase peptide synthesis (SPPS).^[1] The Fmoc-protected version, Fmoc-4-methyl-L-phenylalanine, is commercially available.

The general cycle for SPPS involves the following steps:

- Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swollen in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[4]
- Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF.[4]
- Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-4-methyl-L-phenylalanine) is activated using a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.[3]
- Washing: The resin is washed to remove excess reagents and byproducts.[3]

This cycle is repeated until the desired peptide sequence is synthesized. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.[3]

[Click to download full resolution via product page](#)

Caption: Workflow for incorporating 4-Methylphenylalanine into a peptide using SPPS.

Analytical Characterization

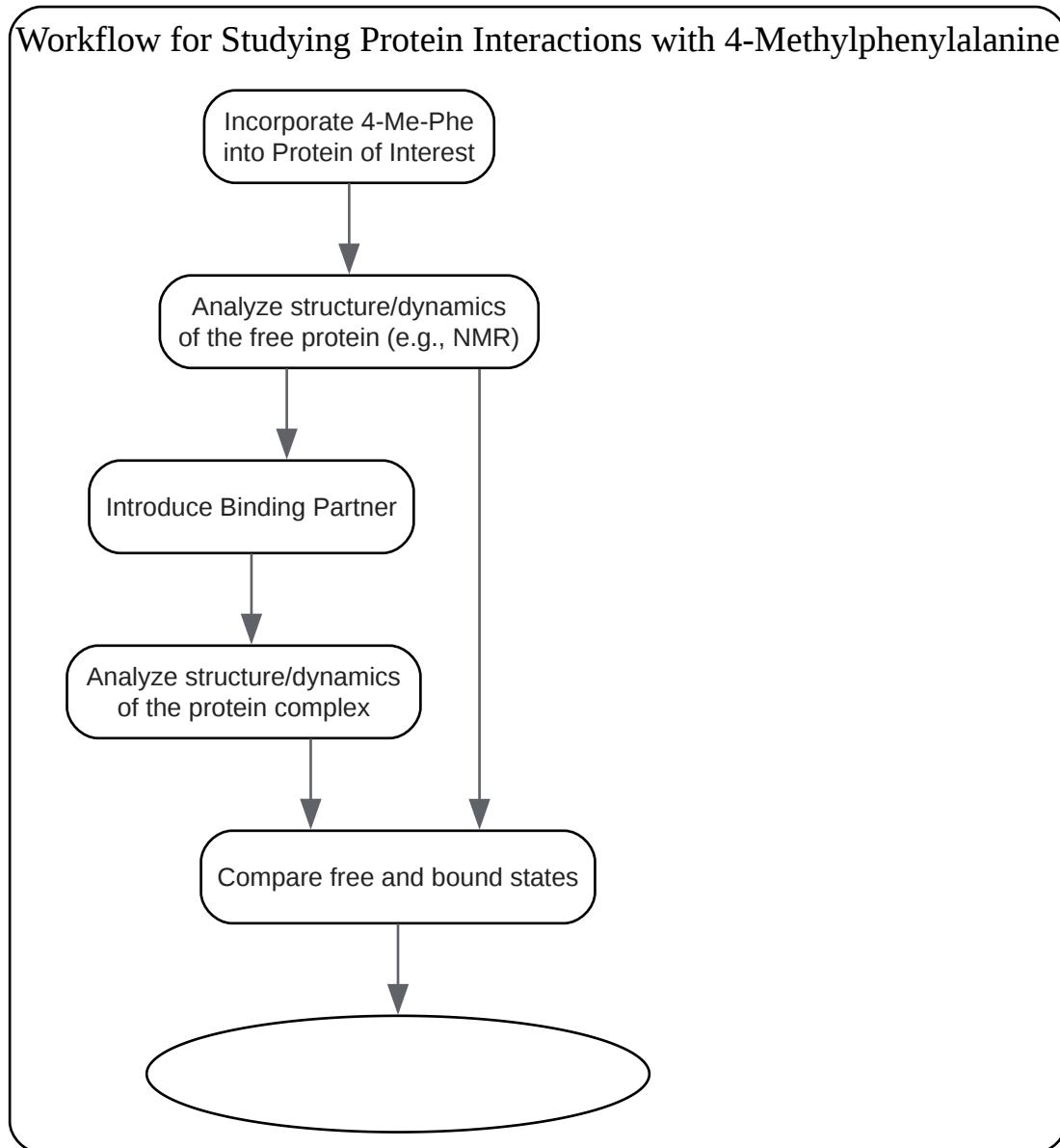
The successful synthesis and incorporation of 4-Methylphenylalanine require rigorous analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 4-Methylphenylalanine and for studying the structure and dynamics of proteins containing this amino acid.

- ^1H and ^{13}C NMR: These techniques are used to confirm the chemical structure of the synthesized amino acid.
- Protein NMR: When incorporated into a protein, the methyl group of 4-Methylphenylalanine provides a unique NMR probe. Chemical shift perturbations of the methyl protons can be monitored upon ligand binding or other structural changes to map interaction surfaces and study conformational dynamics.[9][10]

Mass Spectrometry (MS)


Mass spectrometry is essential for verifying the molecular weight of the synthesized amino acid and for confirming its incorporation into peptides.

- Electrospray Ionization (ESI-MS): This is used to determine the accurate mass of the synthesized 4-Methylphenylalanine and the final peptide product.
- Tandem Mass Spectrometry (MS/MS): This technique is used to sequence the peptide and confirm the exact position of the 4-Methylphenylalanine residue. The fragmentation pattern of the peptide will show a characteristic mass shift in the fragment ions containing the modification.[11][12]

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain detailing specific signaling pathways that are directly modulated by the incorporation of 4-Methylphenylalanine. Its primary role in biological research is as a structural probe to investigate existing biological processes rather than as a direct modulator of signaling cascades.

The general workflow for using 4-Methylphenylalanine to study protein interactions is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for using 4-Methylphenylalanine as a probe.

Conclusion

4-Methylphenylalanine (CAS 4599-47-7) is a valuable synthetic amino acid for researchers in biochemistry, protein engineering, and medicinal chemistry. Its unique hydrophobic and steric properties, conferred by the para-methyl group, allow for the fine-tuning of peptide and protein characteristics. While detailed, specific experimental protocols and defined signaling pathway interactions are not extensively documented in publicly available literature, the generalized methodologies and analytical approaches described in this guide provide a solid foundation for its application in research and development. The continued exploration of such non-canonical amino acids will undoubtedly lead to new discoveries in protein science and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Stabilization of myoglobin by multiple alanine substitutions in helical positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protein-nmr.org.uk [protein-nmr.org.uk]
- 10. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mascot help: Peptide fragmentation [matrixscience.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylphenylalanine (CAS Number: 4599-47-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2520648#cas-number-4599-47-7-properties-and-uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com